4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms, a furan ring, and a sulfonic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester typically involves multiple steps, including halogenation, furan ring formation, and sulfonation. The process begins with the chlorination of aniline derivatives to introduce chlorine atoms at specific positions on the benzene ring. This is followed by the formation of the furan ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the furan ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid ethyl ester
- 4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid propyl ester
Uniqueness
The uniqueness of 4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H11Cl3F3NO5S |
---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
methyl 4,5-dichloro-2-[[5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl]amino]benzenesulfonate |
InChI |
InChI=1S/C19H11Cl3F3NO5S/c1-30-32(28,29)16-8-13(22)12(21)7-14(16)26-18(27)11-6-15(31-17(11)19(23,24)25)9-2-4-10(20)5-3-9/h2-8H,1H3,(H,26,27) |
InChI Key |
IZGBWHPNXZKGTN-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC(=C(C=C1NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.